1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro-
Description
4-Chloro-1H-imidazo[4,5-d]-1,2,3-triazine is a heterocyclic compound featuring a fused imidazole and triazine ring system with a chlorine substituent at the 4-position. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. Its reactivity is heavily influenced by the electron-withdrawing chlorine atom, which enhances its susceptibility to nucleophilic substitution reactions, particularly at the 4-position .
Properties
IUPAC Name |
4-chloro-5H-imidazo[4,5-d]triazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN5/c5-3-2-4(7-1-6-2)9-10-8-3/h1H,(H,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGUQJMHVBPJQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NN=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420612 | |
| Record name | 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52773-49-6 | |
| Record name | 1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination Using Phosphorus Oxychloride (POCl₃)
Microwave-Assisted Synthesis
Recent advances in microwave irradiation have enhanced reaction efficiency. ACS Omega details a protocol where 4-hydroxyimidazo[4,5-d][1,triazine is treated with POCl₃ under microwave conditions (100°C, 15 min), achieving 85% yield. This method reduces reaction times from hours to minutes and minimizes side-product formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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POCl₃-Based Chlorination : Polar aprotic solvents (e.g., DMF, acetonitrile) improve chlorination efficiency compared to non-polar solvents.
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Cyclization Reactions : Methanol and ethanol are preferred for their ability to stabilize intermediates, while elevated temperatures (70–100°C) accelerate ring closure.
Catalytic Systems
The addition of catalytic triethylamine (TEA) or pyridine enhances chlorination yields by neutralizing HCl byproducts. For example, US7301027B2 reports a 20% yield increase when TEA is used in POCl₃-mediated reactions.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Nucleophilic Substitution at the 4-Position
The 4-chloro group undergoes displacement with various nucleophiles under mild conditions. This reactivity is critical for synthesizing derivatives with tailored biological or physicochemical properties.
Key observations:
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Reactions proceed via an SNAr mechanism, facilitated by the electron-deficient triazine ring .
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The 4-chloro group exhibits higher reactivity compared to analogous purine systems due to enhanced leaving-group ability .
Hydrolysis to 4-Unsubstituted Derivatives
Controlled hydrolysis of the 4-chloro derivative under basic conditions yields the 4-unsubstituted core:
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Application : The 4-unsubstituted derivative serves as a precursor for further functionalization or biological evaluation .
Formation of Thiourea and Urea Derivatives
Reaction with thiourea or urea precursors generates fused heterocycles:
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Thiourea derivatives : Treatment with aryl isothiocyanates (Ar-NCS) in chloroform produces 4-thioureido analogs .
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Urea derivatives : Reaction with aryl isocyanates (Ar-NCO) yields 4-ureido derivatives, which exhibit moderate cytotoxicity .
Functionalization via Alkylation/Arylation
The imidazole nitrogen (N-1) can be alkylated or arylated without affecting the 4-chloro group:
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Example : Benzylation using benzyl bromide (BnBr) in DMF with K2CO3 affords N1-benzyl-4-chloro-1H-imidazo[4,5-d]-1,2,3-triazine .
Antiviral Activity Correlations
While not a reaction, biological testing reveals structure-activity trends:
Scientific Research Applications
Antiviral Activity
The antiviral properties of 1H-Imidazo[4,5-d]-1,2,3-triazine derivatives have been explored in several studies. For instance, a study investigated various functionalized derivatives of imidazo[4,5-d][1,2,3]triazine and found that certain compounds exhibited promising activity against human cytomegalovirus (HCMV) . The most notable finding was that a thiomethyl-substituted analog demonstrated antiviral activity comparable to ganciclovir, a well-known antiviral drug, although it also exhibited greater cytotoxicity .
Anticancer Properties
Research has indicated that triazine compounds can inhibit tyrosine kinase activity, which is crucial in cancer cell proliferation. A patent describes methods for synthesizing triazine compounds that can be utilized in pharmaceutical compositions aimed at treating or inhibiting the growth of cancer cells . The compound's ability to act as a kinase inhibitor suggests its potential as an anticancer agent.
Synthetic Methodologies
The synthesis of 1H-Imidazo[4,5-d]-1,2,3-triazine derivatives has been achieved through various methodologies. A notable approach involves the use of one-pot synthesis techniques that streamline the production process while avoiding cumbersome intermediate steps . This efficiency is critical for industrial applications and further research into derivative compounds.
The biological activity of imidazo[4,5-d]-1,2,3-triazine derivatives extends beyond antiviral and anticancer properties. Studies have reported their efficacy against various pathogens including bacteria and fungi . For example, derivatives have been evaluated for their antimicrobial properties and have shown significant activity against different strains .
Data Table: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of various imidazo[4,5-d][1,2,3]triazine derivatives against HCMV, researchers synthesized multiple analogs and tested them for cytotoxicity and antiviral activity. The results indicated that while some compounds were inactive against HCMV, others displayed moderate activity suggesting further structural modifications could enhance efficacy .
Case Study 2: Cancer Treatment Potential
A recent patent highlighted the development of triazine compounds that exhibit anticancer properties through the inhibition of tyrosine kinases. The study provided evidence that these compounds could be formulated into effective treatments for various cancers by combining them with other active agents .
Mechanism of Action
The mechanism of action of 4-chloro-1H-imidazo[4,5-d][1,2,3]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its properties, 4-chloro-1H-imidazo[4,5-d]-1,2,3-triazine is compared below with structurally related compounds, focusing on ring systems, substituents, and biological activities.
Table 1: Comparative Analysis of Fused Heterocyclic Compounds
Key Comparisons
Core Ring Systems Imidazo-triazine vs. Triazolo-pyrimidine: While both feature fused nitrogen-rich rings, the imidazo-triazine system (imidazole + triazine) is more electron-deficient than the triazolo-pyrimidine (triazole + pyrimidine), impacting binding affinity in receptor-targeted applications . Purinone vs. Imidazo-triazinone: Purinones (e.g., 1H-purin-6(9H)-one) retain a bicyclic structure akin to natural purines, favoring interactions with adenosine receptors, whereas imidazo-triazinones exhibit altered hydrogen-bonding capacity due to the triazinone moiety .
Substituent Effects The 4-chloro group in the target compound enhances electrophilicity, enabling facile displacement by nucleophiles (e.g., amines or thiols) during derivatization. In contrast, the 4-ketone in 3H-imidazo[4,5-d][1,2,3]triazin-4(7H)-one stabilizes the ring via resonance, reducing reactivity but improving metabolic stability in vivo . In triazolo-pyrimidines, substituents at the 4-position are critical for cannabinoid receptor affinity, with bulky groups (e.g., aryl) improving selectivity for Type-2 receptors .
Biological Applications 4-Chloro-1H-imidazo[4,5-d]-1,2,3-triazine: Primarily used as a synthetic precursor for kinase inhibitors due to its modifiable chlorine substituent. Imidazo-triazinones: Explored for antiviral activity, leveraging their ability to mimic nucleobases and disrupt viral replication .
Research Findings and Mechanistic Insights
- Synthetic Utility: The chlorine atom in 4-chloro-1H-imidazo[4,5-d]-1,2,3-triazine facilitates efficient cross-coupling reactions, as demonstrated in the synthesis of imidazo-triazinone derivatives via nucleophilic aromatic substitution (SNAr) .
- Receptor Binding: Triazolo-pyrimidines achieve higher cannabinoid receptor affinity (Ki < 10 nM) compared to imidazo-triazines, attributed to their larger hydrophobic surface area and optimized substituent geometry .
- Metabolic Stability: Imidazo-triazinones exhibit longer half-lives in pharmacokinetic studies compared to chlorinated analogs, likely due to reduced electrophilicity and oxidative degradation .
Biological Activity
1H-Imidazo[4,5-d]-1,2,3-triazine, 4-chloro- (CAS No. 52773-49-6) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a fused imidazole and triazine ring structure with a chlorine substituent at the 4-position. Its molecular formula is , with a molecular weight of 155.55 g/mol. The presence of the chlorine atom is significant as it influences the compound's reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₂ClN₅ |
| Molecular Weight | 155.55 g/mol |
| CAS Number | 52773-49-6 |
| LogP | 0.401 |
Anticancer Properties
Research indicates that derivatives of 1H-imidazo[4,5-d]-1,2,3-triazine exhibit significant cytotoxicity against various cancer cell lines. A study highlighted the synthesis of several derivatives and their evaluation against human cancer cell lines such as cervical (SISO) and bladder (RT-112) cancers. Notably, compounds like 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide showed promising IC50 values indicating potent anticancer activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism of action appears to involve the inhibition of specific enzymes crucial for bacterial survival .
The biological activity of 1H-imidazo[4,5-d]-1,2,3-triazine is attributed to its ability to interact with molecular targets such as enzymes and receptors involved in cell proliferation and survival pathways. The chlorine substituent enhances its binding affinity to these targets compared to non-substituted analogs.
Study on Anticancer Activity
In a controlled study published in MDPI, researchers synthesized a series of derivatives based on the core structure of 1H-imidazo[4,5-d]-1,2,3-triazine. The most active derivative was found to inhibit cancer cell growth significantly through apoptosis induction mechanisms .
Synthesis and Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at the 4-position significantly affect the compound's bioactivity. For instance, substituents such as methyl or halogens were found to enhance cytotoxic effects against specific cancer types .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-chloro-1H-imidazo[4,5-d]-1,2,3-triazine and its derivatives?
- Methodological Answer : Functionalization of the imidazo[4,5-d]-1,2,3-triazine scaffold often involves nucleophilic substitution at the 4-position. For example, chlorination can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions. Derivatives such as 4-amino or 4-methoxy groups are introduced via reactions with ammonia or methanol, respectively, under controlled temperature and pressure . Condensation reactions with thiazolo or triazine precursors are also effective, as demonstrated in the synthesis of imidazo-thiazolo-triazines .
Q. How can researchers confirm the structural identity of 4-chloro-imidazo-triazine derivatives?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is recommended:
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¹H/¹³C NMR : Assigns proton and carbon environments, particularly for substituents at the 4-position .
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X-ray Diffraction : Resolves crystal packing and bond angles, critical for verifying regioselectivity in heterocyclic systems (e.g., triazolo-pyrimidine derivatives) .
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Mass Spectrometry : Validates molecular weight and fragmentation patterns.
Technique Key Role Example Evidence NMR Assigns substituent positions X-ray Crystallography Confirms 3D structure and regiochemistry
Q. What functional groups are typically introduced at the 4-position, and how do they influence reactivity?
- Methodological Answer : Common substituents include amino (-NH₂), methoxy (-OCH₃), and thiol (-SH) groups. Amino groups enhance nucleophilicity, enabling further derivatization (e.g., coupling with carboxylic acids), while methoxy groups stabilize the ring system against hydrolysis. Thiol substituents facilitate metal coordination, useful in catalytic studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in synthesizing 4-chloro-imidazo-triazines?
- Methodological Answer : Key variables include:
- Catalyst Selection : Lewis acids like AlCl₃ or ZnCl₂ improve chlorination efficiency.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Lower temperatures (~0°C) minimize side reactions during substitution .
Q. How do researchers resolve contradictions in reported biological activities of 4-chloro-imidazo-triazines?
- Methodological Answer : Discrepancies (e.g., cannabinoid receptor affinity vs. antithrombotic activity) may arise from assay conditions or structural analogs. Strategies include:
- Dose-Response Studies : Validate activity thresholds across multiple cell lines.
- Structural Analog Screening : Compare substituent effects (e.g., 4-chloro vs. 4-nitro groups) .
- Receptor Binding Assays : Use radiolabeled ligands to quantify affinity (e.g., CB2 receptor studies) .
Q. What computational approaches are used to predict the binding interactions of 4-chloro-imidazo-triazines with biological targets?
- Methodological Answer :
- Molecular Docking : Models ligand-receptor interactions (e.g., with cannabinoid receptors) using software like AutoDock .
- QSAR (Quantitative Structure-Activity Relationship) : Correlates substituent properties (e.g., logP, polarizability) with activity .
- MD Simulations : Assess binding stability over time (e.g., 100-ns simulations for antithrombotic derivatives) .
Data Contradiction Analysis
Q. Why do some studies report low solubility of 4-chloro-imidazo-triazines despite hydrophilic substituents?
- Methodological Answer : Crystallinity and π-π stacking in the solid state often reduce solubility. Techniques to address this:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
